tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17221014
InChI: InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-7-5-6-12(10-23)9-22(4)11-13-8-20-15(19)21-14(13)18/h8,12H,5-7,9-11H2,1-4H3
SMILES:
Molecular Formula: C17H26Cl2N4O2
Molecular Weight: 389.3 g/mol

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17221014

Molecular Formula: C17H26Cl2N4O2

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H26Cl2N4O2
Molecular Weight 389.3 g/mol
IUPAC Name tert-butyl 3-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-7-5-6-12(10-23)9-22(4)11-13-8-20-15(19)21-14(13)18/h8,12H,5-7,9-11H2,1-4H3
Standard InChI Key DNWYAOUQCNWDPP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CN(C)CC2=CN=C(N=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₇H₂₆Cl₂N₄O₂, with a molecular weight of 389.32 g/mol . Its IUPAC name systematically describes the arrangement of functional groups: a tert-butyl carbamate at the 1-position of the piperidine ring, a methylaminomethyl branch at the 3-position, and a 2,4-dichloropyrimidin-5-ylmethyl group attached to the nitrogen atom . The SMILES notation (O=C(N1CC(CN(CC2=CN=C(Cl)N=C2Cl)C)CCC1)OC(C)(C)C) provides a linear representation of its stereochemistry, emphasizing the connectivity between the piperidine core and substituted pyrimidine .

Table 1: Key physicochemical properties

PropertyValue
CAS Number1420841-26-4
Molecular FormulaC₁₇H₂₆Cl₂N₄O₂
Molecular Weight389.32 g/mol
Purity≥95%
SMILESO=C(N1CC(CN(CC2=CN=C(Cl)N=C2Cl)C)CCC1)OC(C)(C)C

Structural Analogues and Comparative Analysis

Piperidine-carboxylate derivatives with dichloropyrimidine substituents, such as tert-butyl 4-{[(2,4-dichloropyrimidin-5-yl)methoxy]methyl}piperidine-1-carboxylate (CAS 1420844-25-2), share structural similarities but differ in substitution patterns . The latter replaces the methylaminomethyl group with a methoxymethyl linker, altering electronic properties and potential reactivity . Such variations influence solubility, steric hindrance, and binding affinity in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate typically proceeds through a multi-step sequence:

  • Piperidine Functionalization: Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Mannich Reaction: Condensation of the piperidine’s secondary amine with formaldehyde and methylamine to install the methylaminomethyl branch .

  • Nucleophilic Substitution: Coupling the 2,4-dichloropyrimidin-5-ylmethyl group through alkylation or Mitsunobu reactions, leveraging the pyrimidine’s chlorine atoms as leaving groups .

Industrial-scale production often employs flow chemistry to enhance yield and reduce reaction times, particularly during the Boc-protection and alkylation steps .

Challenges in Purification

The compound’s hydrophobicity (logP ≈ 3.2) complicates aqueous workup, necessitating chromatographic purification using silica gel or reverse-phase HPLC . Residual dichloropyrimidine intermediates, if present, are detected via LC-MS and removed through recrystallization from ethanol/water mixtures .

Applications in Drug Discovery

Role as a Kinase Inhibitor Intermediate

The dichloropyrimidine moiety is a hallmark of kinase inhibitors, where it occupies the ATP-binding pocket through halogen bonding . By integrating this pharmacophore into a piperidine scaffold, the compound serves as a precursor for reversible inhibitors targeting EGFR, VEGFR, and CDK families . For example, substituting the chlorine atoms with aryl groups enhances selectivity for specific kinase isoforms.

Prodrug Development

The tert-butyl carbamate group acts as a protecting strategy for primary amines, enabling controlled release in physiological environments. In prodrug formulations, enzymatic cleavage of the carbamate yields a free amine, enhancing solubility and bioavailability . This approach is critical for compounds requiring targeted delivery to acidic tissues, such as tumors .

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